(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
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Overview
Description
The compound (11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan-2-carbonyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Construction of the tetracyclic core: This involves a series of cyclization reactions, often facilitated by catalysts such as Lewis acids.
Introduction of the dichlorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction to attach the dichlorophenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity.
Comparison with Similar Compounds
(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can be compared to other similar compounds, such as:
This compound: This compound shares a similar core structure but differs in the substituents attached to the core.
This compound: Another similar compound with variations in the functional groups.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C25H16Cl2N2O4 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C25H16Cl2N2O4/c26-14-7-8-16(27)17(12-14)29-24(31)19-20(25(29)32)22(23(30)18-6-3-11-33-18)28-10-9-13-4-1-2-5-15(13)21(19)28/h1-12,19-22H/t19-,20+,21?,22-/m0/s1 |
InChI Key |
ZZNCTBRGRJUHSJ-PJEZACDQSA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=C(C=CC(=C6)Cl)Cl |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=C(C=CC(=C6)Cl)Cl |
Origin of Product |
United States |
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